1-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine
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Overview
Description
1-[(3-Chloro-6-methoxy-1-benzothien-2-yl)carbonyl]piperidine is a chemical compound that can be synthesized and characterized through various methods. Its structure and properties make it a subject of interest in chemical research.
Synthesis Analysis
The synthesis of related piperidine derivatives often involves complex chemical reactions. For example, the synthesis of related compounds like 2-Chloro-3-nitro-5-(trifluoromethyl)phenylmethanone involves specific reactions in the context of anti-tuberculosis drug candidates (Eckhardt et al., 2020).
Molecular Structure Analysis
X-ray crystallography is often employed to determine the molecular structure of piperidine derivatives. For instance, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol, a related compound, was determined, revealing a chair conformation of the piperidine ring and specific geometric arrangements around the sulfur atom (Benakaprasad et al., 2007).
Chemical Reactions and Properties
Piperidine derivatives are known for their chemical reactivity and interactions. For example, in the synthesis and characterization of certain benzamides, the 3-piperidine substituent and the amide functionality are critical for their properties (Bollinger et al., 2015).
Physical Properties Analysis
Physical properties such as thermal stability, optical properties, and structural integrity are important aspects of these compounds. For example, thermal, optical, and structural studies of related compounds like [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime reveal their stability and interactions at various temperatures (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties of piperidine derivatives are often investigated through various spectroscopic techniques and computational studies. For example, the synthesis and analysis of 3-Amino-1-(2,5-dichlorophenyl)-8-methoxy-1H-benzo[f]chromene-2-carbonitrile involved FT-IR, NMR, mass spectroscopy, and X-ray diffraction data to understand its chemical behavior (El Gaafary et al., 2021).
properties
IUPAC Name |
(3-chloro-6-methoxy-1-benzothiophen-2-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO2S/c1-19-10-5-6-11-12(9-10)20-14(13(11)16)15(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOZGMBBIBVXCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCCCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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